Welcome to the BenchChem Online Store!
molecular formula C6H13NOS B1614699 4-Morpholineethanethiol CAS No. 4542-46-5

4-Morpholineethanethiol

Cat. No. B1614699
M. Wt: 147.24 g/mol
InChI Key: YZVWMFBVTTUSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03933813

Procedure details

The plant for the continuous synthesis consisted of a cascade of three reaction vessels 120, 122 and 124 with cooling jacket 100, stirrer 101, nitrogen inlet 102 and the vessels had outlet tubes 105, 126 and 128. In vessel 120 there is located inlet tube 103 for the ethylene oxide as well as inlet tube 104 for the KSCN solution with branch line 130 through which the toluene is introduced. There is connected to vessel 124 a cooler 132, a separator 134, an extraction column 136 and a plate reactor 138. Reaction vessels 120, 122 and 124 for safety purposes, were held under a nitrogen pressure of 3 atmosphere absolute during the reaction. There were pumped into vessel 120 every hour through line 104 and line 140 a solution of 3.88 kilograms of potassium thiocyanate in 5.5 liters of water as well as 8.0 liters of toluene containing 20 grams of butyl mercaptan and through line 103 1.94 kilograms of ethylene oxide (also every hour). Vessel 120 was filled to such an extent with stirring and cooling to + 20°C. that the average residence time was about 1 hour. The reaction mixture then went through line 105 to vessel 122 and subsequently through line 126 to vessel 124 and then into cooler 132 and from there was pumped through line 106 into the phase separator 134. In vessels 122 and 12 the average residence time was also 1 hour, the temperature was held, for example, in vessel 122 to + 30°C. and in vessel 124 to + 40°C. In the cooler 132 the reaction mixture was cooled to + 15°C. and in phase separator 134 there was a continuous separation of the aqueous phase from the toluene phase. The toluene solution was pumped through line 107 into the extraction column 136 and washed by countercurrent flowing 5% aqueous sodium chloride which was introduced through line 108. Thereupon the contents of extraction column 136 was suitably maintained in motion by a pulsation pump 144 which favors the material exchange in the extraction. The sodium chloride solution flows out through line 109 and can, for example, be combined with the aqueous phase that flows off from separator 134 through line 110. Subsequently the toluene solution is pumped through line 111 into the reactor 138 (for example a plate reactor) having stirrer 113. At this place the toluene solution is mixed with the morpholine that is fed in through line 112 at a rate of 2.78 kilograms per hour. The reactor 138 is, for example, heated with steam at 0.3 atmospheres absolute to 100° to 110°C. The average residence time in reactor 138 is generally 2 hours. The hot reaction mixture is subsequently fed through the line 114 to the distillation unit. The yield corresponded to that of the discontinuous example, i.e., each hour there were produced about 4.35 kilograms of morpholinoethylmercaptan.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
KSCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
3.88 kg
Type
reactant
Reaction Step Two
Quantity
8 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
103
Quantity
1.94 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:3][CH2:2]1.[C:4]([S-])#[N:5].[K+].[C:8]1(C)C=CC=CC=1.[CH2:15]([SH:19])[CH2:16]CC>O>[O:3]1[CH2:2][CH2:4][N:5]([CH2:16][CH2:15][SH:19])[CH2:8][CH2:1]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Name
KSCN
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[S-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
potassium thiocyanate
Quantity
3.88 kg
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
8 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)S
Name
103
Quantity
1.94 kg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Name
Quantity
5.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The plant for the continuous synthesis
CUSTOM
Type
CUSTOM
Details
consisted of a cascade of three reaction vessels 120, 122 and 124
TEMPERATURE
Type
TEMPERATURE
Details
with cooling jacket 100, stirrer 101, nitrogen inlet 102
CUSTOM
Type
CUSTOM
Details
In vessel 120 there is located
CUSTOM
Type
CUSTOM
Details
There is connected to vessel
EXTRACTION
Type
EXTRACTION
Details
124 a cooler 132, a separator 134, an extraction column 136 and a plate reactor 138
CUSTOM
Type
CUSTOM
Details
Reaction vessels 120, 122 and 124 for safety purposes
CUSTOM
Type
CUSTOM
Details
absolute during the reaction
CUSTOM
Type
CUSTOM
Details
There were pumped into vessel
ADDITION
Type
ADDITION
Details
Vessel 120 was filled to such an extent
CUSTOM
Type
CUSTOM
Details
The reaction mixture then went through line 105 to vessel
CUSTOM
Type
CUSTOM
Details
122 and subsequently through line 126 to vessel 124 and then into cooler 132 and from there was pumped through line 106 into the phase separator 134
WAIT
Type
WAIT
Details
In vessels 122 and 12 the average residence time was also 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
30°C.
CUSTOM
Type
CUSTOM
Details
40°C
TEMPERATURE
Type
TEMPERATURE
Details
In the cooler 132 the reaction mixture was cooled to + 15°C.
CUSTOM
Type
CUSTOM
Details
a continuous separation of the aqueous phase from the toluene phase
EXTRACTION
Type
EXTRACTION
Details
The toluene solution was pumped through line 107 into the extraction column 136
WASH
Type
WASH
Details
washed by countercurrent
ADDITION
Type
ADDITION
Details
was introduced through line 108
EXTRACTION
Type
EXTRACTION
Details
Thereupon the contents of extraction column 136
TEMPERATURE
Type
TEMPERATURE
Details
was suitably maintained in motion by a pulsation pump 144 which
EXTRACTION
Type
EXTRACTION
Details
in the extraction
ADDITION
Type
ADDITION
Details
At this place the toluene solution is mixed with the morpholine that
TEMPERATURE
Type
TEMPERATURE
Details
heated with steam at 0.3 atmospheres absolute to 100° to 110°C
WAIT
Type
WAIT
Details
The average residence time in reactor 138 is generally 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCN(CC1)CCS
Measurements
Type Value Analysis
AMOUNT: MASS 4.35 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.